6-Chloro-7-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-7H-purin-2-amine
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Overview
Description
6-Chloro-7-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-7H-purin-2-amine is a synthetic compound with a molecular formula of C14H20ClN5O2 and a molecular weight of 325.794 g/mol . This compound is characterized by the presence of a purine ring substituted with a chloro group and a tetrahydropyran-2-yl-oxybutyl side chain.
Preparation Methods
The synthesis of 6-Chloro-7-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-7H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and tetrahydropyran.
Reaction Conditions: The reaction involves the protection of the hydroxyl group of tetrahydropyran with a suitable protecting group, followed by the nucleophilic substitution of the chloro group in 6-chloropurine with the protected tetrahydropyran derivative.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Chemical Reactions Analysis
6-Chloro-7-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-7H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-7-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-Chloro-7-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-7H-purin-2-amine can be compared with other similar compounds, such as:
6-Chloropurine: A simpler analog lacking the tetrahydropyran-2-yl-oxybutyl side chain.
9-(tetrahydro-2H-pyran-2-yl)-9H-purine: A compound with a similar tetrahydropyran substitution but differing in the position of substitution on the purine ring.
3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine: A structurally related compound with a pyrazolo[4,3-c]pyridine core instead of a purine core
Properties
Molecular Formula |
C14H20ClN5O2 |
---|---|
Molecular Weight |
325.79 g/mol |
IUPAC Name |
6-chloro-7-[4-(oxan-2-yloxy)butyl]purin-2-amine |
InChI |
InChI=1S/C14H20ClN5O2/c15-12-11-13(19-14(16)18-12)17-9-20(11)6-2-4-8-22-10-5-1-3-7-21-10/h9-10H,1-8H2,(H2,16,18,19) |
InChI Key |
FZAGGOGPIAGRQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCN2C=NC3=C2C(=NC(=N3)N)Cl |
Origin of Product |
United States |
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